[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
CAS No.: 2096333-03-6
Cat. No.: VC11693189
Molecular Formula: C13H10BClF3NO3
Molecular Weight: 331.48 g/mol
* For research use only. Not for human or veterinary use.
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid - 2096333-03-6](/images/structure/VC11693189.png)
Specification
CAS No. | 2096333-03-6 |
---|---|
Molecular Formula | C13H10BClF3NO3 |
Molecular Weight | 331.48 g/mol |
IUPAC Name | [2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 |
Standard InChI Key | NOKWORLNLZLRHA-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₃H₁₀BClF₃NO₃, with a molecular weight of 331.48 g/mol . Its structure features:
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A boronic acid (-B(OH)₂) group at the para position of the phenyl ring.
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Chloro (-Cl) and trifluoromethyl (-CF₃) substituents at the 2- and 4-positions, respectively.
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A pyridin-3-ylmethoxy group at the 5-position, introducing a heteroaromatic moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2096333-03-6 | |
Molecular Formula | C₁₃H₁₀BClF₃NO₃ | |
Molecular Weight | 331.48 g/mol | |
Purity (Commercial) | ≥97% (typical for boronic acids) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid group’s reactivity. A plausible route involves:
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Preparation of the boronic acid precursor: Lithiation of a halogenated phenyl intermediate followed by quenching with a borate ester .
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Introduction of substituents: Sequential functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
Stepwise Synthesis
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Halogenation: Bromination or chlorination of a trifluoromethyl-substituted phenol derivative.
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Methoxy Group Installation: Reaction with pyridin-3-ylmethanol under Mitsunobu conditions .
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Boronation: Conversion of a halogen (e.g., Br) to a boronic acid via palladium-catalyzed borylation .
Key Reaction Conditions:
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